Heptyl-2-naphthol vs. 2-Naphthol: Enhanced Lipophilicity and Altered Reactivity
Heptyl-2-naphthol is distinguished from its parent compound, 2-naphthol, by the presence of a heptyl chain. This structural modification significantly increases its lipophilicity and alters its chemical reactivity. While direct experimental Log P data for Heptyl-2-naphthol is not readily available, the calculated Log P (cLog P) for Heptyl-2-naphthol is approximately 6.2, compared to a measured Log P of 2.7 for 2-naphthol [1][2]. This quantifiable difference in lipophilicity (ΔcLog P ~3.5) means Heptyl-2-naphthol will partition much more strongly into hydrophobic environments, a critical factor in applications like extraction, chromatography, and designing molecules for biological membrane permeability.
| Evidence Dimension | Lipophilicity (cLog P vs. Log P) |
|---|---|
| Target Compound Data | cLog P ≈ 6.2 (estimated) |
| Comparator Or Baseline | 2-Naphthol: Log P = 2.7 (measured) |
| Quantified Difference | ΔcLog P ~3.5 |
| Conditions | In silico prediction vs. experimental measurement |
Why This Matters
This ~1000-fold difference in partition coefficient dictates the compound's suitability for applications requiring specific hydrophobic interactions, making it non-substitutable with unsubstituted naphthol.
- [1] PubChem. (n.d.). 2-Naphthalenol, heptyl- (Compound Summary). View Source
- [2] National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8663, 2-Naphthol. View Source
